N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide
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Overview
Description
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Bipyridines are commonly used as ligands in coordination chemistry .
Molecular Structure Analysis
The structure of this compound likely involves conjugated systems due to the presence of the bipyridine moiety . Conjugated systems are regions of a molecule where alternating single and double bonds allow for electron delocalization, which can impact the molecule’s chemical reactivity and physical properties.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the bipyridine moiety and the chlorobenzamide group. Bipyridines can participate in various types of reactions, including coordination reactions . Chlorobenzamides, like other amides, can undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bipyridine moiety could impact its solubility, melting point, and other properties .Scientific Research Applications
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide, has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. These compounds have potential utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Luminescent Agents for Imaging
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a related compound, acts as a thiol-reactive luminescent agent. It accumulates in mitochondria, demonstrating its potential for targeted biological imaging (A. Amoroso, R. J. Arthur, M. Coogan, J. Court, V. Fernández‐Moreira, A. Hayes, D. Lloyd, C. Millet, Simon J. A. Pope, 2008).
Structural Studies
N-(8-Isopropyl-nortropan-3-β-yl)-2-methoxy-4-amino-5-chlorobenzamide and its α-epimer have been synthesized and structurally studied, providing insights into the conformation and crystal structures of similar benzamide compounds (N. Cabezas, M. Martínez, E. Gálvez, M. Arias, F. Florencio, J. Sanz-Aparicio, 1989; N. Cabezas, M. Martínez, E. Gálvez, M. Arias, F. Florencio, S. García-Blanco, 1988).
Photophysical and Redox Properties
Studies on cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, including derivatives similar to this compound, have revealed their structural, photophysical properties, and redox behavior. These complexes are luminescent from 3MLCT levels and exhibit ligand-centered reduction processes (F. Neve, A. Crispini, ‡. A. Sebastiano Campagna, S. Serroni, 1999).
Catalysis and Molecular Interactions
Research on N-chlorobenzamides and their reactions with maleimides under Co(III) catalysis highlights the potential of this compound in synthesizing biologically active molecules through novel annulation reactions (N. Muniraj, K. R. Prabhu, 2019).
Future Directions
Properties
IUPAC Name |
4-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHDDVSNIVPLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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